Benzene, [(2-isocyanatoethoxy)methyl]-
Overview
Description
Benzene, [(2-isocyanatoethoxy)methyl]-: is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of a benzene ring substituted with a [(2-isocyanatoethoxy)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Benzene, [(2-isocyanatoethoxy)methyl]- typically begins with benzyl alcohol and ethylene carbonate.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions and ensure high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, [(2-isocyanatoethoxy)methyl]- often involves continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzene, [(2-isocyanatoethoxy)methyl]- can undergo nucleophilic substitution reactions due to the presence of the isocyanate group.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming ureas and urethanes, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as tertiary amines or organotin compounds can be used to accelerate these reactions.
Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane or toluene to maintain the reactivity of the isocyanate group.
Major Products
- **U
Ureas: Formed by the reaction of Benzene, [(2-isocyanatoethoxy)methyl]- with amines.
Properties
IUPAC Name |
2-isocyanatoethoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-11-6-7-13-8-10-4-2-1-3-5-10/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRMJJCVUBNTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477522 | |
Record name | Benzene, [(2-isocyanatoethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78407-19-9 | |
Record name | Benzene, [(2-isocyanatoethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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